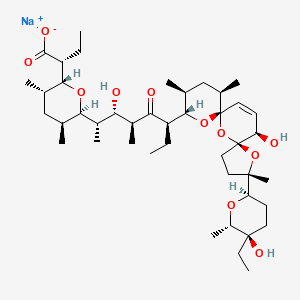

Narasin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-DAALJYCPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Deep Dive into the Antibacterial Mechanism of Narasin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) sodium, a carboxylic polyether ionophore antibiotic produced by Streptomyces aureofaciens, exhibits potent antibacterial activity, primarily against Gram-positive bacteria. This technical guide elucidates the core mechanism of action of narasin sodium, detailing its role as an ionophore, its impact on bacterial cell physiology, and the mechanisms of resistance. This document provides quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of its molecular interactions and the pathways it affects.

Core Mechanism of Action: Disruption of Cation Gradients

The primary antibacterial action of narasin stems from its ability to function as a mobile ion carrier, disrupting the essential electrochemical gradients across the bacterial cell membrane. Narasin forms a lipid-soluble complex with monovalent cations, preferentially K⁺, Na⁺, and Rb⁺. This complex facilitates the transport of these ions across the hydrophobic bacterial membrane, a process that would otherwise be thermodynamically unfavorable.

This ionophore activity leads to the dissipation of the transmembrane ion and electrical potential gradients, which are crucial for numerous cellular processes in bacteria. The continuous and uncontrolled flux of cations disrupts the proton motive force (PMF), a key energy source for bacteria, ultimately leading to cell death.

dot

Caption: Narasin's ionophore mechanism and its downstream effects on bacterial cells.

Quantitative Data on Antibacterial Efficacy

The antibacterial activity of narasin is most pronounced against Gram-positive bacteria. Gram-negative bacteria are generally less susceptible due to their outer membrane, which acts as a barrier to the hydrophobic narasin molecule. The efficacy of narasin is typically quantified by determining its Minimum Inhibitory Concentration (MIC).

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus pseudintermedius | MSSP & MDRSP isolates | 0.06 - 0.25 | 0.125 | 0.125 | [1] |

| Streptococcus spp. | β-haemolytic isolates | 0.06 - 0.25 | 0.125 | 0.125 | [1] |

| Enterococcus faecium | Wild-type | 0.06 - 0.5 | 0.125 - 0.25 | - | [2] |

| Enterococcus faecium | narAB-positive | 1 - 32 | - | - | [3] |

| Clostridium perfringens | Not specified | - | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator (35-37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the narasin stock solution in CAMHB in the 96-well plate. The final concentration range should typically span from 0.03 to 128 µg/mL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the narasin dilutions with the bacterial suspension. Include a growth control well (no narasin) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-24 hours.

-

Determine the MIC as the lowest concentration of narasin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

dot

Caption: Workflow for MIC determination using the broth microdilution method.

Measurement of Bacterial Membrane Potential

The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) can be used to monitor changes in bacterial membrane potential. This cationic dye accumulates in cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

Materials:

-

DiSC₃(5) stock solution (in DMSO)

-

HEPES buffer (e.g., 5 mM, pH 7.2) containing glucose (e.g., 5 mM)

-

Bacterial cell suspension (logarithmic phase)

-

Narasin solution

-

Valinomycin (B1682140) (as a positive control for depolarization)

-

Fluorometer or fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

-

Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation and wash them with HEPES buffer.

-

Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1).

-

Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate and the fluorescence signal to stabilize (quench).

-

Record the baseline fluorescence.

-

Add narasin to the cell suspension at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates membrane depolarization.

-

As a positive control, add valinomycin to a separate cell suspension to induce complete depolarization.

Measurement of Intracellular ATP Levels

The effect of narasin on bacterial energy metabolism can be assessed by measuring intracellular ATP concentrations using a luciferase-based assay.

Materials:

-

Commercial ATP assay kit (containing luciferase, luciferin, and ATP standard)

-

Bacterial cell suspension

-

Narasin solution

-

Luminometer or luminescence microplate reader

-

Cell lysis reagent (often included in the kit)

Procedure:

-

Grow bacteria to the desired growth phase and expose them to narasin for a specified period.

-

Take samples at different time points and immediately lyse the cells using the provided lysis reagent to release the intracellular ATP.

-

Add the cell lysate to the luciferase-luciferin reaction mixture.

-

Immediately measure the luminescence produced using a luminometer. The light output is directly proportional to the ATP concentration.

-

Generate a standard curve using the provided ATP standard to quantify the ATP concentration in the bacterial samples.

Mechanism of Resistance: The NarAB Efflux Pump

Some bacteria, notably Enterococcus faecium, have developed a specific mechanism of resistance to narasin. This resistance is conferred by the narAB operon, which encodes an ATP-binding cassette (ABC) transporter. The NarA protein is the ATPase component that provides the energy for the transport process, while NarB is the transmembrane permease that recognizes and expels narasin from the cell.

dot

Caption: The NarAB efflux pump mechanism for narasin resistance.

Conclusion

This compound's antibacterial activity is a direct consequence of its ionophoric properties, leading to a catastrophic disruption of the cation gradients essential for bacterial survival. Its efficacy is primarily directed against Gram-positive bacteria, with resistance emerging through the action of specific efflux pumps like NarAB. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its continued evaluation in veterinary medicine and for the development of strategies to combat resistance.

References

- 1. Effects of narasin supplementation on dry matter intake and rumen fermentation characteristics of Bos indicus steers fed a high-forage diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABC transporters, mechanisms and biology: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The assay of ATP by the luciferin-luciferase method. Interference by a bacterial phosphatase enzyme stable to perchlorate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ionophore Activity of Narasin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) sodium is a polyether antibiotic belonging to the carboxylic ionophore class, produced by fermentation of Streptomyces aureofaciens. Its biological activity is primarily attributed to its ability to form lipid-soluble, reversible complexes with monovalent cations, facilitating their transport across biological membranes. This disruption of ion gradients leads to a cascade of cellular events, including the dissipation of membrane potential, inhibition of mitochondrial function, and induction of apoptosis. This technical guide provides a comprehensive overview of the core ionophore activity of narasin sodium, detailing its mechanism of action, ion selectivity, and the downstream cellular consequences. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Ionophore Activity

Narasin functions as a mobile carrier ionophore. Its structure features a hydrophobic exterior that allows it to partition into the lipid bilayer of cell membranes and a hydrophilic interior containing multiple oxygen atoms that form a coordination site for cations. The transport process is an electrically neutral exchange-diffusion type of transport.

The proposed mechanism involves the following steps:

-

Complexation: At the membrane interface, a deprotonated narasin molecule complexes with a monovalent cation from the aqueous environment.

-

Translocation: The lipophilic narasin-cation complex diffuses across the lipid bilayer.

-

Decomplexation: At the other membrane interface, the cation is released into the aqueous environment.

-

Return: The protonated, neutral narasin molecule diffuses back across the membrane to repeat the cycle.

This process effectively shuttles cations down their electrochemical gradient, disrupting the ionic homeostasis of the cell.

Ion Selectivity and Transport

Table 1: Qualitative Ion Selectivity of this compound

| Cation Class | Specific Ions | Binding Preference |

| Monovalent Cations | Na⁺, K⁺, Rb⁺ | High |

| Divalent Cations | Ca²⁺, Mg²⁺ | Low to Negligible |

Note: This table reflects the qualitative preference of narasin as consistently reported in the literature. Quantitative binding constants and transport rates are not available.

Cellular Consequences of Ionophore Activity

The disruption of monovalent cation gradients by narasin triggers a range of significant cellular effects:

Disruption of Mitochondrial Function

By transporting cations across the inner mitochondrial membrane, narasin dissipates the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force required for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and can trigger the intrinsic pathway of apoptosis.

Induction of Apoptosis

Narasin is a potent inducer of apoptosis. This programmed cell death is initiated, in part, by the mitochondrial stress caused by its ionophore activity. The apoptotic cascade involves the activation of caspases, a family of proteases that execute the dismantling of the cell.

Modulation of Cellular Signaling Pathways

Narasin's ionophore activity has been shown to impact several critical signaling pathways, often in the context of cancer research where it exhibits anti-tumor properties.

-

Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling: In breast cancer cells, narasin has been demonstrated to inhibit the phosphorylation of SMAD2/3 and STAT3, key mediators of the TGF-β and IL-6 signaling pathways, respectively. This inhibition leads to the reversal of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis.

-

Inhibition of NF-κB Signaling: Narasin can also suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα. The degradation of IκBα is a critical step in the activation of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ionophore activity of narasin and its cellular effects.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

-

This compound

-

FCCP or CCCP (positive control for depolarization)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of narasin for the desired time. Include untreated cells as a negative control and cells treated with FCCP or CCCP as a positive control.

-

JC-1 Staining:

-

Prepare a JC-1 staining solution (typically 1-10 µM

-

An In-depth Technical Guide to Narasin Sodium: CAS Number, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of narasin (B1676957) sodium, a polyether ionophore antibiotic. It details its chemical and physical properties, provides established experimental protocols for its analysis, and explores its mechanism of action, with a focus on its impact on key cellular signaling pathways.

Core Chemical and Physical Properties

Narasin sodium, with the CAS Number 58331-17-2 , is the salt form of narasin, an antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is widely used in the veterinary field as a coccidiostat. The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| CAS Number | 58331-17-2 | [2][3][4][5] |

| Molecular Formula | C₄₃H₇₁NaO₁₁ | [2][3][6][7] |

| Molecular Weight | 787.0 g/mol | [2][3][4][6] |

| Appearance | White solid | [4] |

| Melting Point | 158 - 160 °C (crystalline sodium salt) | [1] |

| Solubility | Soluble in ethanol, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. | [3][6] |

| Stability | Stable for at least 4 years when stored at -20°C. | [2][6] |

| Storage | Store at -20°C. | [2][4][6] |

Experimental Protocols

Accurate analysis and characterization of this compound are crucial for research and development. Below are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification in Feed

This method is suitable for determining the concentration of narasin in animal feed premixes.

Principle: Narasin is extracted from the feed matrix using a methanol and phosphate (B84403) buffer solution. After dilution and filtration, the sample is analyzed by reverse-phase HPLC with post-column derivatization using dimethylaminobenzaldehyde (DMAB) for detection at 600 nm.[8]

Methodology:

-

Extraction:

-

Weigh a representative sample of the feed premix.

-

Add a solution of methanol and phosphate buffer (90:10 v/v).

-

Shake mechanically for a specified time to ensure complete extraction.[8]

-

-

Sample Preparation:

-

Dilute the extract with the mobile phase.

-

Filter the diluted extract through a 0.45 µm membrane filter before injection.[8]

-

-

HPLC Conditions:

-

Column: A Hypersil ODS C18, 250 x 4 mm, 5 µm particle size column is recommended.[8]

-

Mobile Phase: A mixture of 900 ml methanol and 100 ml phosphate buffer (pH 4).[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Post-Column Derivatization: Mix the column effluent with a solution of DMAB in sulfuric acid.

-

Detection: Measure the absorbance at 600 nm.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis in Tissues

This highly sensitive and specific method is used for the determination of narasin residues in animal tissues.

Principle: Narasin is extracted from homogenized tissue samples using an organic solvent. The extract is then purified using solid-phase extraction (SPE) and analyzed by LC-MS/MS in multiple-reaction monitoring (MRM) mode.[9]

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples with dry ice.[9]

-

Extract narasin from the homogenized tissue with an iso-octane/ethyl acetate (B1210297) (90:10) mixture.[9]

-

Centrifuge the sample to separate the organic layer.[9]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the organic extract through a silica (B1680970) SPE cartridge to remove interfering substances.[9]

-

Elute the narasin from the cartridge with an ethyl acetate/methanol (80:20) solution.[9]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in methanol.[9]

-

-

LC-MS/MS Conditions:

-

LC Column: A Phenomenex Aqua® 5 µm C18 150 × 2 mm column is suitable.[9]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[9]

-

Ion Source: Electrospray ionization (ESI) in positive mode.[9]

-

MS/MS Transitions:

-

Signaling Pathways and Mechanism of Action

Narasin exerts its biological effects through various mechanisms, including its function as an ionophore and its modulation of critical cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Narasin has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It acts by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2][10] Inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB inactive and unable to translocate to the nucleus to activate the transcription of its target genes.

Caption: Narasin inhibits the NF-κB signaling pathway.

Modulation of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways

Recent studies have shown that narasin can inhibit tumor metastasis and growth in certain cancers by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[11] In the TGF-β pathway, narasin prevents the phosphorylation of SMAD3, a key downstream effector, thereby inhibiting its translocation to the nucleus and subsequent gene transcription. Similarly, it blocks the phosphorylation of STAT3 in the IL-6 signaling pathway.

Caption: Narasin's dual inhibition of key cancer pathways.

Experimental Workflow for Signaling Pathway Analysis

Investigating the effect of narasin on signaling pathways typically involves a series of molecular biology techniques.

Caption: Workflow for studying narasin's pathway effects.

References

- 1. fao.org [fao.org]

- 2. caymanchem.com [caymanchem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. toku-e.com [toku-e.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. fao.org [fao.org]

- 10. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Narasin-Induced Apoptosis in Cancer Cell Lines: A Technical Overview

Narasin (B1676957), a carboxylic polyether ionophore antibiotic primarily used in veterinary medicine, has emerged as a potent anti-cancer agent. Extensive research demonstrates its ability to selectively induce apoptosis, or programmed cell death, across a variety of cancer cell lines while exhibiting lower toxicity to normal cells. This technical guide synthesizes the current understanding of narasin's apoptotic mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its action, methodologies for its study, and quantitative data on its efficacy.

Mechanism of Action: A Multi-Pathway Approach

Narasin's pro-apoptotic activity is not mediated by a single mechanism but rather through the modulation of several key cellular signaling pathways. Its action as a cationic ionophore, disrupting ion gradients across cellular membranes, is a primary trigger that leads to downstream effects including the induction of oxidative stress, inhibition of critical survival pathways, and ultimately, the activation of the apoptotic cascade.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A principal mechanism of narasin-induced apoptosis is the generation of reactive oxygen species (ROS).[1][2][3] Elevated intracellular ROS levels create a state of oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.[1][4] This oxidative damage particularly affects the mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors, initiating the intrinsic apoptotic pathway.[1][3] Studies in osteosarcoma cells have shown that narasin's efficacy is directly linked to its ability to induce oxidative stress.[1]

Inhibition of Pro-Survival Signaling Pathways

Narasin exerts its anti-cancer effects by inactivating critical signaling pathways that promote cancer cell proliferation, survival, and metastasis.[5][6]

-

TGF-β/SMAD3 and IL-6/STAT3 Pathways: In estrogen receptor-positive (ER+) breast cancer cells, narasin has been shown to inhibit the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[5][6][7] It blocks the phosphorylation of SMAD2/3 and STAT3, preventing their nuclear translocation and the subsequent transcription of genes involved in cell migration and invasion.[5][8]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers.[9][10][11] Narasin has been observed to inhibit the phosphorylation of Akt, a key component of this pathway, thereby suppressing downstream signaling that promotes cell survival.[5]

-

NF-κB Signaling: The NF-κB pathway is crucial for inflammation and cell survival, and its inhibition is a key target in cancer therapy. Narasin has been identified as an inhibitor of NF-κB signaling, contributing to its pro-apoptotic effects.[7]

The following diagram illustrates the major signaling pathways targeted by narasin.

Quantitative Data: Efficacy Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of narasin have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for its potency. Narasin demonstrates particular efficacy against ER+ breast cancer cells and osteosarcoma cells.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| MCF-7 | Breast (ER+) | 2.219 | 72 hours | [5][12][13] |

| T47D | Breast (ER+) | 3.562 | 72 hours | [5][12][13] |

| MDA-MB-231 | Breast (Triple-Negative) | 11.76 | 72 hours | [5][12][13] |

| Saos-2 | Osteosarcoma | ~5-10 | 72 hours | [1] |

| HOS | Osteosarcoma | ~5-10 | 72 hours | [1] |

| HepG2 | Human Hepatoma | Not specified | Not specified | [5][14] |

Note: For Saos-2 and HOS cells, specific IC50 values were not provided, but significant decreases in proliferation were observed starting at 5 µM.[1]

Experimental Protocols

Standardized protocols are essential for the accurate assessment of narasin's anti-cancer properties. Below are detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Saos-2) in a 96-well plate at a density of 2 x 10⁴ cells/ml and incubate for 24 hours to allow for attachment.

-

Narasin Treatment: Treat the cells with a range of narasin concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with narasin at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways (e.g., Caspases, Bcl-2 family proteins, p-Akt).

-

Protein Extraction: Treat cells with narasin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

The following diagram outlines the general workflow for evaluating the apoptotic effect of narasin.

Conclusion and Future Directions

Narasin demonstrates significant potential as a therapeutic agent for various cancers, particularly ER+ breast cancer and osteosarcoma. Its ability to induce apoptosis through multiple mechanisms, including the generation of oxidative stress and the inhibition of key survival pathways like PI3K/Akt and STAT3, makes it a compelling candidate for further development. The data indicates that narasin is effective at low micromolar concentrations, highlighting its potency. Future research should focus on elucidating the complete network of its molecular targets, evaluating its efficacy and safety in more complex in vivo models, and exploring synergistic combinations with existing chemotherapeutic drugs to enhance anti-cancer activity and overcome drug resistance.

References

- 1. Oxidative stress induction by narasin augments doxorubicin’s efficacy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Antimicrobial Spectrum of Narasin Sodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narasin (B1676957) sodium is a polyether monocarboxylic acid ionophore antibiotic produced by fermentation of Streptomyces aureofaciens. It functions as a mobile ion carrier, forming lipid-soluble complexes with monovalent cations and transporting them across biological membranes. This disruption of the transmembrane ion gradient leads to critical effects on cellular function and metabolism, forming the basis of its antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial spectrum of narasin sodium, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The information is intended to support research, scientific inquiry, and drug development efforts related to this compound.

Mechanism of Action

The biological activity of narasin is predicated on its ability to form dynamically reversible, lipid-soluble complexes with monovalent cations, with a preference for potassium (K+), sodium (Na+), and rubidium (Rb+)[1]. Functioning as an ionophore, narasin facilitates an electrically neutral exchange of these ions across cellular membranes[1]. This transport disrupts the normal ion concentration gradients and electrical potentials essential for cellular homeostasis. The resulting imbalance critically affects cellular functions and metabolism, leading to cell death in susceptible organisms. Gram-negative bacteria are generally not susceptible because their outer membrane is impermeable to hydrophobic ionophore molecules.

Caption: Mechanism of action of narasin as an ionophore.

Antibacterial Spectrum

This compound exhibits a spectrum of activity primarily directed against Gram-positive bacteria, including several anaerobic species. It is largely ineffective against Gram-negative bacteria.

Quantitative Data for Gram-Positive Bacteria

The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria are summarized in the table below.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | Meticillin-Susceptible | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| Staphylococcus pseudintermedius | Multidrug-Resistant | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| β-haemolytic Streptococcus spp. | Clinical Isolates | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| Enterococcus faecium | Wild-Type Isolates | 0.06 - 0.5 | 0.125 - 0.25 | - | [3] |

| Clostridium perfringens | Broiler Isolates | - | - | - | Highly Susceptible[4][5] |

Gram-Negative Bacteria

Studies have consistently shown that this compound lacks significant activity against Gram-negative bacteria. For instance, in a study evaluating its effect on clinical isolates from canine otitis externa, no MICs were achieved for Pseudomonas aeruginosa and Proteus mirabilis at concentrations up to 128 µg/mL[2]. This resistance is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to the hydrophobic ionophore.

Antifungal Spectrum

This compound possesses limited antifungal activity.

Quantitative Data for Fungi

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference(s) |

| Malassezia pachydermatis | Clinical Isolates | 32 - >128 | [2] |

| Candida tropicalis | - | Active | [6] |

| Trichophyton mentagrophytes | - | Active | [6] |

| Ceratocystis ulmi | - | Active | [6] |

Antiviral Spectrum

Narasin has demonstrated in vitro activity against a range of viruses.

| Virus | Activity | Reference(s) |

| Dengue Virus (all four serotypes) | IC50 < 1 µM | [7] |

| Vaccinia Virus | Active | [6] |

| Herpes Virus | Active | [6] |

| Poliovirus (Type III) | Active | [6] |

| Transmissible Gastroenteritis Virus | Active | [6] |

| Newcastle Disease Virus | Active | [6] |

| Infectious Bovine Rhinotracheitis Virus | Active | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Broth Microdilution Susceptibility Testing for Aerobic Bacteria and Yeast

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for broth microdilution susceptibility testing.

1. Preparation of Narasin Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

-

Aseptically dispense diluent (e.g., cation-adjusted Mueller-Hinton broth) into wells of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the narasin stock solution to achieve the desired final concentration range (e.g., 0.03 to 128 µg/mL).

3. Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the diluted bacterial or yeast suspension.

-

Include a growth control (no narasin) and a sterility control (no inoculum).

-

Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast in ambient air.

5. Determination of MIC:

-

The MIC is the lowest concentration of narasin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Dilution Susceptibility Testing for Anaerobic Bacteria

This protocol is based on the reference method for antimicrobial susceptibility testing of anaerobic bacteria.

1. Preparation of Media:

-

Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

Autoclave the medium and cool to 48-50°C in a water bath.

2. Preparation of Narasin Plates:

-

Prepare a stock solution of narasin in an appropriate solvent.

-

Add appropriate volumes of the narasin stock solution to molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

3. Inoculum Preparation:

-

Grow the anaerobic bacteria to be tested on a suitable agar medium in an anaerobic environment.

-

Prepare a suspension of the bacteria in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

4. Inoculation and Incubation:

-

Inoculate the surface of the narasin-containing agar plates with the standardized bacterial suspension using a Steers replicator.

-

Include a growth control plate (no narasin).

-

Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of narasin that inhibits visible growth on the agar surface.

Conclusion

This compound is a potent antimicrobial agent with a well-defined spectrum of activity primarily against Gram-positive bacteria and coccidia. Its mechanism of action as an ionophore is a key determinant of its efficacy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research. Further investigation into its antiviral and broader antifungal properties may reveal additional therapeutic applications.

References

- 1. fao.org [fao.org]

- 2. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Narasin as a Monovalent Cation Ionophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) is a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens. Structurally similar to salinomycin, narasin functions as a mobile carrier, selectively forming lipid-soluble complexes with monovalent cations, thereby facilitating their transport across biological membranes. This activity disrupts essential transmembrane ion gradients, leading to profound effects on cellular function and metabolism. While extensively utilized in the veterinary field as an anticoccidial agent, recent research has illuminated its potential in oncology, particularly in inhibiting cancer cell proliferation and metastasis by modulating key signaling pathways. This technical guide provides an in-depth overview of narasin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its impact on cellular signaling.

Core Properties and Mechanism of Action

Narasin is a carboxylic ionophore that operates by binding, shielding the charge of, and transporting cations across lipid bilayers, down their electrochemical gradient. The primary commercial form consists of approximately 96% Narasin A.[1]

Mechanism of Ion Transport: The biological activity of narasin is predicated on its ability to form dynamically reversible, lipid-soluble complexes with monovalent cations, with a preference for potassium (K+), sodium (Na+), and rubidium (Rb+).[1] This process is electrically neutral, functioning as an exchange-diffusion type of transport.[1]

The mechanism can be broken down into four key steps:

-

Complexation: At the membrane interface, the deprotonated carboxyl group of narasin coordinates with a cation, while the polyether backbone folds around the ion, creating a hydrophobic exterior and a hydrophilic interior.

-

Translocation: The lipid-soluble narasin-cation complex diffuses across the cell membrane.

-

Decomplexation: At the opposite membrane interface, the cation is released into the aqueous environment.

-

Return: The protonated, neutral form of narasin diffuses back across the membrane to repeat the cycle.

This shuttling of cations disrupts the vital Na+/K+ gradients maintained by the Na+/K+-ATPase pump, leading to an increase in intracellular H+ concentration.[2] This influx of protons forces the cell to expend significant energy via the Na+/K+-ATPase to restore equilibrium, ultimately depleting cellular energy reserves and inducing cytotoxicity in susceptible organisms like coccidia and gram-positive bacteria.[2]

Quantitative Data Summary

The efficacy and toxicity of narasin have been quantified across various biological systems. Data is summarized in the tables below.

Table 1: Anticoccidial and Growth Promotion Efficacy

| Organism | Application | Dosage | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Broiler Chickens | Coccidiosis Control | 60-80 mg/kg feed | Significant improvement in weight gain and feed conversion ratios. | [1] |

| Broiler Chickens | Coccidiosis Control | 80 mg/kg feed | Maximum numerical improvement in weight gain and feed conversion. | [1] |

| Growing-Finishing Pigs | Growth Promotion | 15-30 mg/kg feed | Improved average daily gain (1.06-1.65%) and feed efficiency (0.71-1.71%). |[2] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Metric | Value | Reference(s) |

|---|---|---|---|---|

| MCF-7 | ERα-positive Breast Cancer | IC₅₀ | 2.219 µM | [3] |

| T47D | ERα-positive Breast Cancer | IC₅₀ | 3.562 µM | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀ | 11.76 µM | [3] |

| HepG2 | Human Hepatoma | Cytotoxicity Assay | Tested from 0.05 to 25 µM | [3] |

| LMH | Chicken Hepatoma | Cytotoxicity Assay | Tested from 0.05 to 25 µM |[3] |

Table 3: Toxicological Data

| Species | Metric | Value | Route | Reference(s) |

|---|---|---|---|---|

| Chicken | LD₅₀ | 67 mg/kg b.w. | Oral | [1] |

| Swine | LD₅₀ | 8.9 mg/kg b.w. | Oral | [1] |

| Horse | LD₅₀ | 0.8 mg/kg b.w. | Oral | [1] |

| Dog | NOEL (1-year study) | 0.5 mg/kg b.w./day | Oral | [1] |

| Rat | NOEL (1-year study) | 15 ppm (in feed) | Oral | [1] |

| Mouse | NOEL (3-month study) | 60 ppm (in feed) | Oral |[1] |

Effects on Cellular Signaling Pathways

In the context of cancer research, narasin has been shown to inhibit tumor growth and metastasis, particularly in estrogen receptor-alpha positive (ERα+) breast cancer. This is achieved through the simultaneous inactivation of two critical signaling pathways: TGF-β/SMAD3 and IL-6/STAT3.

-

TGF-β/SMAD3 Pathway: Transforming growth factor-beta (TGF-β) signaling is crucial for processes like cell growth and differentiation.[4] Upon TGF-β binding to its receptor, the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3, are phosphorylated.[4] These then complex with SMAD4, translocate to the nucleus, and regulate gene transcription, often promoting epithelial-mesenchymal transition (EMT), a key step in metastasis. Narasin treatment inhibits the phosphorylation of SMAD3, preventing its nuclear translocation and subsequent gene regulation.[4]

-

IL-6/STAT3 Pathway: Interleukin-6 (IL-6) is a cytokine that activates the JAK/STAT3 pathway.[5][6][7][8] Binding of IL-6 to its receptor complex leads to the activation of Janus kinases (JAKs), which then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[9] Phosphorylated STAT3 dimerizes, moves to the nucleus, and acts as a transcription factor for genes involved in proliferation, survival, and invasion.[9] Narasin exposure has been demonstrated to inactivate this pathway, contributing to its anti-tumor effects.

Key Experimental Protocols

Protocol: Analysis of SMAD3 Phosphorylation by Western Blot

This protocol is used to determine if narasin inhibits the TGF-β-induced phosphorylation of SMAD3 in cancer cell lines.

-

Cell Culture and Treatment:

-

Culture ERα+ breast cancer cells (e.g., MCF-7) to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Pre-treat cells with varying concentrations of narasin (e.g., 0.5, 1, 2 µM) for 2 hours.

-

Stimulate cells with recombinant TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the lysate, incubate on ice for 30 minutes, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated SMAD3 (p-SMAD3, specifically Ser423/425). Use a 1:1000 dilution in 5% BSA/TBST.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD3 and a loading control (e.g., GAPDH) to normalize the results.

-

Protocol: In Vivo Breast Cancer Xenograft Model

This protocol assesses the anti-tumor activity of narasin in a living organism.

-

Animal Model:

-

Use female immunodeficient mice (e.g., BALB/c nude or SCID), 4-6 weeks old.

-

-

Cell Preparation and Implantation:

-

Harvest MCF-7 breast cancer cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Anesthetize the mice. Orthotopically inject 100 µL of the cell suspension (5 x 10⁶ cells) into a mammary fat pad.

-

-

Treatment Protocol:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into vehicle control and treatment groups (n=8-10 per group).

-

Administer narasin via intraperitoneal (i.p.) injection at specified doses (e.g., 0.5 and 1.5 mg/kg) every other day for a defined period (e.g., 2-4 weeks). The vehicle control group receives the solvent alone (e.g., DMSO/saline mixture).

-

-

Data Collection and Analysis:

-

Monitor animal body weight twice weekly as an indicator of toxicity.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

-

(Optional) Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or Western blot for signaling pathway components.

-

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Narasin's disruption of ion gradients can impact mitochondrial function. This protocol uses the fluorescent dye Safranine O to measure changes in ΔΨm.

-

Mitochondria Isolation:

-

Isolate mitochondria from cells or tissues (e.g., rat liver) using differential centrifugation in an appropriate isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Fluorometric Assay:

-

Use a fluorometer with excitation set to ~495-520 nm and emission to ~570-586 nm.[10][11]

-

In a cuvette, add respiration buffer (containing substrates like succinate (B1194679) or pyruvate/malate) and 5-10 µM Safranine O.[10][11]

-

Add a small amount of the mitochondrial suspension (e.g., 0.5-1 mg protein) to the cuvette.

-

Energization of the mitochondria by substrate metabolism will cause them to develop a membrane potential, leading to the uptake of the cationic Safranine O dye. This uptake results in fluorescence quenching (a decrease in the fluorescence signal).[12]

-

Once a stable baseline is achieved, add narasin at the desired concentration. A depolarization of the mitochondrial membrane will cause the release of Safranine O, resulting in an increase in fluorescence (de-quenching).

-

As a positive control for complete depolarization, add an uncoupler like FCCP at the end of the experiment.

-

Safety and Toxicology

Narasin exhibits species-specific toxicity and has a narrow margin of safety. It is highly toxic to non-target species, particularly horses.[1] In laboratory animals, acute toxicity presents with clinical signs including anorexia, leg weakness, ataxia, and diarrhea.[1] Long-term studies have established no-observed-effect levels (NOELs) for various species (see Table 3). Narasin is not found to be genotoxic, carcinogenic, or teratogenic at the doses tested.[1] It is a severe eye irritant but not a primary skin irritant.[1]

Conclusion

Narasin is a potent monovalent cation ionophore with a well-established mechanism of action involving the disruption of cellular ion homeostasis. This activity is the basis for its primary use as an anticoccidial in poultry and its efficacy against gram-positive bacteria. Emerging research highlights its potential as an anticancer agent, capable of inhibiting key signaling pathways like TGF-β/SMAD3 and IL-6/STAT3 that are fundamental to tumor progression and metastasis. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the unique biological activities of narasin. Further research, particularly into its precise ion selectivity and its effects in diverse cancer models, will be critical for translating its potential into new therapeutic applications.

References

- 1. fao.org [fao.org]

- 2. A meta-regression analysis to evaluate the effects of narasin on grow-finish pig performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safranin uptake assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Narasin Sodium in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narasin (B1676957) is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. It functions by forming lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across cellular membranes. This activity makes narasin a potent anticoccidial agent in veterinary medicine. Recent research has unveiled its significant anticancer properties, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis. These application notes provide detailed protocols for the in vitro use of narasin sodium in cell culture, focusing on cytotoxicity and apoptosis assays, and elucidating its mechanism of action on critical cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of narasin in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast (ER+) | 72 | 2.219 | [1] |

| T47D | Breast (ER+) | 72 | 3.562 | [1] |

| MDA-MB-231 | Breast (Triple-Negative) | 72 | 11.76 | [1] |

| HepG2 | Human Hepatoma | 24 | Concentration-dependent inhibition observed | [2] |

| LMH | Chicken Hepatoma | 24 | Concentration-dependent inhibition observed | [2] |

| L6 | Rat Myoblasts | 24 | Concentration-dependent inhibition observed | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Ethanol (100%), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Microcentrifuge tubes, sterile

Procedure:

-

This compound is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO, ethanol, and methanol. For cell culture experiments, DMSO is the recommended solvent.

-

To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Culture and Treatment with this compound

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, T47D, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

This compound working solution

Procedure:

-

Culture the selected cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis assays) at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere and resume growth for 24 hours.

-

Prepare serial dilutions of the this compound working solution in fresh complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest narasin concentration) and an untreated control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Following the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the narasin concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Analysis of this compound

Caption: Experimental workflow for studying this compound in vitro.

Narasin's Impact on the TGF-β/SMAD3 Signaling Pathway

Narasin has been shown to inhibit the TGF-β/SMAD3 signaling pathway. This pathway is crucial in processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Narasin treatment can inhibit the phosphorylation of SMAD2/3, which in turn prevents the nuclear translocation of SMAD3 and the subsequent regulation of target genes.[1][3]

Caption: Narasin inhibits the TGF-β/SMAD3 signaling pathway.

Narasin's Impact on the IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 pathway is another critical signaling cascade often dysregulated in cancer, promoting cell proliferation, survival, and inflammation. Narasin has been demonstrated to inhibit this pathway by blocking the IL-6-induced phosphorylation of STAT3.[1][4] This prevents STAT3 dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes.

Caption: Narasin inhibits the IL-6/STAT3 signaling pathway.

Narasin's Impact on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Narasin has been identified as an inhibitor of this pathway, primarily by preventing the phosphorylation of IκBα. This action prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB complex, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.

Caption: Narasin inhibits the NF-κB signaling pathway.

References

- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Narasin Sodium Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic isolated from Streptomyces aureofaciens.[1][2] It functions by forming lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across biological membranes. This disruption of ion gradients makes narasin an effective coccidiostat in veterinary medicine. In research, narasin is utilized for its broad-spectrum activity against Gram-positive bacteria and its emerging applications in cancer research.[1][3] Studies have shown that narasin can inhibit NF-κB signaling, induce apoptosis in tumor cells, and inactivate TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are critical in cancer cell proliferation and metastasis.[4][5] Due to its hydrophobic nature, narasin sodium is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₄₃H₇₁NaO₁₁ | [6][7] |

| Molecular Weight | 787.01 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [3][6] |

| Solubility in DMSO | Soluble | [3][6] |

| Recommended Storage | -20°C | [1][3][6] |

| Stability in Storage | ≥ 4 years at -20°C | [4][6] |

| Typical Stock Conc. | 1 mg/mL (1.27 mM) to 10 mg/mL (12.7 mM) | |

| Typical Working Conc. | 0.01 - 5 µM |

Experimental Protocols

Materials

-

This compound powder (purity ≥95%)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

This compound should be handled as a hazardous substance.[6] Ingestion, inhalation, and contact with skin and eyes should be avoided.[6] Handle the compound in a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water. Dispose of waste according to institutional and local regulations. It is crucial to note that formulations containing narasin can be fatal to certain animal species like horses and other equines.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile microcentrifuge tube or amber glass vial on the balance and tare.

-

-

Weighing this compound:

-

Carefully weigh out 7.87 mg of this compound powder into the tared container. This corresponds to a final concentration of 10 mM in 1 mL of DMSO.

-

Calculation:

-

Molecular Weight (MW) of this compound = 787.01 g/mol

-

To make a 10 mM (0.01 M) solution: 0.01 moles/L * 787.01 g/mole = 7.87 g/L = 7.87 mg/mL

-

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the container with the weighed this compound.

-

Cap the container tightly.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no particulates are present.

-

-

Storage of Stock Solution:

-

Preparation of Working Solutions:

-

For cell culture experiments, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final working concentration (typically in the range of 0.01 - 5 µM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

-

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Simplified Signaling Pathway Inhibition by Narasin

References

Application Notes and Protocols: Narasin Sodium Solubility in Aqueous Buffers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narasin (B1676957) is a polyether ionophore antibiotic that exhibits a broad spectrum of activity against Gram-positive bacteria, including anaerobes and mycoplasma. It also possesses antiviral and limited antifungal properties[1]. Its mechanism of action involves the formation of lipid-soluble complexes with monovalent cations (like K+, Na+, and Rb+), facilitating their transport across biological membranes. This disruption of ion gradients leads to impaired cellular function in susceptible organisms[2][3]. In recent research, narasin has gained attention for its potential anticancer properties, specifically its ability to inhibit tumor metastasis and growth by inactivating key signaling pathways[2][4][5].

A critical parameter for in vitro and preclinical studies is the solubility of narasin, particularly its sodium salt, in aqueous buffers. These application notes provide a summary of the known solubility characteristics of narasin sodium and a detailed protocol for determining its solubility in aqueous buffer systems relevant to biological and pharmaceutical research.

Data Presentation: Solubility of this compound

This compound is characterized by its low solubility in aqueous solutions and high solubility in various organic solvents. For experimental purposes, it is common practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before diluting it into the desired aqueous buffer[6].

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Type | Solvent Examples | Solubility Profile | Reference(s) |

| Aqueous Solutions | Water, Isotonic Saline, Aqueous Buffers | Sparingly soluble / Practically insoluble | [3][6][7] |

| Organic Solvents | DMSO, DMF, Ethanol, Methanol | Soluble | [1][6][7][8] |

| Acetone, Benzene, Chloroform, Ethyl Acetate | Soluble | [3] | |

| Hexane, Petroleum Ether | Sparingly soluble | [9] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted in aqueous buffers for various assays.

Materials:

-

This compound (solid)[6]

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile, amber glass vial

-

Inert gas (e.g., argon or nitrogen)

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh the desired amount of solid this compound using a calibrated analytical balance and transfer it to a sterile, amber glass vial.

-

Under a stream of inert gas, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Purging with an inert gas helps to displace oxygen and prevent degradation of the compound[6].

-

Securely cap the vial and vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C for long-term stability[6][7]. It is recommended to minimize freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in Aqueous Buffers using the Shake-Flask Method

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound stock solution (from Protocol 1)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Citrate Buffer) with a defined pH

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other quantitative analytical method.

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound from the concentrated stock solution to a known volume of the aqueous buffer in a sealed container. The goal is to have undissolved solute present to ensure saturation.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the solution for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium[10].

-

After incubation, visually confirm the presence of undissolved this compound.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC.

-

The resulting concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.

Visualization of Narasin's Mechanism of Action

Narasin's biological effects are attributed to its function as an ionophore and its ability to modulate specific signaling pathways.

Caption: Mechanism of Narasin as an Ionophore.

Caption: Narasin's Inhibition of Pro-Metastatic Signaling Pathways.

Caption: Workflow for Determining this compound Solubility.

References

- 1. toku-e.com [toku-e.com]

- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]

- 3. fao.org [fao.org]

- 4. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. toku-e.com [toku-e.com]

- 8. agscientific.com [agscientific.com]

- 9. famic.go.jp [famic.go.jp]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Application Notes and Protocols: Narasin Sodium in Coccidiosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of poultry. Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens, is a widely utilized anticoccidial agent in the poultry industry.[1][2][3] Its primary function is to disrupt the life cycle of Eimeria species, thereby preventing the clinical signs and economic losses associated with the disease. These application notes provide a comprehensive overview of the use of narasin sodium in coccidiosis research, including its mechanism of action, detailed experimental protocols, and a summary of efficacy data.

Mechanism of Action

This compound functions as a carrier of monovalent cations, such as potassium (K+), sodium (Na+), and rubidium (Rb+), across the biological membranes of the Eimeria parasite.[1][2][4][5] This action disrupts the natural transmembrane ion gradients, leading to an influx of sodium ions into the parasite's cells.[6][7] The parasite then expends significant energy attempting to pump out the excess sodium, ultimately leading to cellular swelling, rupture, and death.[6][7] This disruption of cellular function and metabolism is effective against various intracellular developmental stages of the parasite, including sporozoites and merozoites.[1][2][5]

Figure 1: Mechanism of action of this compound on Eimeria cells.

Efficacy of this compound

Narasin has demonstrated significant efficacy against a wide range of pathogenic Eimeria species affecting poultry, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[1][2][5][8] Research studies have consistently shown that the inclusion of narasin in poultry feed leads to improved weight gain, better feed conversion ratios, and reduced intestinal lesion scores in infected birds compared to non-medicated controls.[8][9][10][11] The optimal dosage for efficacy is generally found to be between 60 and 80 ppm in the feed.[1][2][5][8]

Table 1: Summary of Narasin Efficacy Data in Broiler Chickens

| Eimeria Species | Narasin Concentration (ppm) | Effect on Weight Gain | Effect on Feed Conversion | Effect on Lesion Score | Reference |

| E. tenella | 60 | Maximum improvement | Significant improvement | Significant reduction | [3][11] |

| Mixed Infection | 80 | Significant improvement | Maximum improvement | Significant reduction | [8][11] |

| E. acervulina, E. mivati, E. maxima, E. necatrix, E. brunetti, E. tenella | 60, 80, 100 | Significant improvement | Significant improvement | Significant reduction | [8] |